molecular formula C11H18O4 B8088739 Agistatin B

Agistatin B

Cat. No. B8088739
M. Wt: 214.26 g/mol
InChI Key: VPNRLNAIVJHRND-FSKPYACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agistatin B is a useful research compound. Its molecular formula is C11H18O4 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Agistatin B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Agistatin B including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • "A developed HPLC method for the determination of Alogliptin Benzoate and its potential impurities in bulk drug and tablets" by Zhang et al. (2015). This study discusses a method for determining potential related substances in Alogliptin Benzoate, a treatment for type 2 diabetes, which might provide insights into methods of analyzing similar compounds (Zhang et al., 2015).

  • "Effects of intraperitoneally injected silver nanoparticles on histological structures and blood parameters in the albino rat" by Sarhan and Hussein (2014). This paper investigates the effects of silver nanoparticles on rats, which could offer a perspective on the potential biological interactions of other nanoparticles or compounds (Sarhan & Hussein, 2014).

  • "Targeting Myosin by Blebbistatin Derivatives: Optimization and Pharmacological Potential" by Rauscher et al. (2018). The study reviews the development of blebbistatin, a myosin inhibitor, and discusses its pharmacological potential, which might be relevant in understanding the applications of other inhibitors in research (Rauscher et al., 2018).

  • "Current Research on Silver Nanoparticles: Synthesis, Characterization, and Applications" by Dawadi et al. (2021). This review provides an overview of the applications of silver nanoparticles, highlighting their role in enhancing the activity of drugs and in controlled drug release, which might be relevant for understanding the potential applications of Agistatin B (Dawadi et al., 2021).

  • "Functions of agrin and agrin-related proteins" by Patthy and Nikolics (1993). Although not directly related to Agistatin B, this paper discusses agrin, a molecule with a role in inducing acetylcholine receptor aggregation, which could be relevant for understanding the function of similar proteins or compounds (Patthy & Nikolics, 1993).

  • "Secondary Metabolites by Chemical Screening, 29" by Göhrt et al. (2006). This study discusses novel pyranacetals named agistatines, which include agistatine B, and their structures and characteristics. The described secondary metabolites have unusual bicyclic and tricyclic structures (Göhrt et al., 2006).

properties

IUPAC Name

(1R,3R,4R,7S,8R,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-2-6-3-4-8-11(13)7(12)5-9(14-8)15-10(6)11/h6-10,12-13H,2-5H2,1H3/t6-,7+,8+,9-,10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNRLNAIVJHRND-FSKPYACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2C3(C1OC(O2)CC3O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC[C@H]2[C@]3([C@@H]1O[C@@H](O2)C[C@@H]3O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Agistatin B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.